molecular formula C20H23N5OS B2999324 N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034454-14-1

N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2999324
CAS RN: 2034454-14-1
M. Wt: 381.5
InChI Key: SMXQOSYLKGBAPL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a cyclopentyl group, a pyrazole ring, and a thiadiazole ring . The presence of these groups suggests that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures. The pyrazole and thiadiazole rings are heterocyclic compounds that contain nitrogen and sulfur atoms, respectively, which can contribute to the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the cyclopentyl group could affect its solubility and stability .

Scientific Research Applications

Antibacterial Activity

  • Novel analogs of this compound were found to exhibit promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were synthesized and tested for their antibacterial potency, showing activity at non-cytotoxic concentrations (Palkar et al., 2017).

Photosynthetic Electron Transport Inhibition

  • Some derivatives of the compound demonstrated effective inhibition of photosynthetic electron transport. This suggests potential use in agricultural applications as herbicides. The inhibitory properties of these compounds were compared to commercial herbicides, showing notable efficacy (Vicentini et al., 2005).

Antitumor Activity

  • Various synthesized derivatives of this compound were evaluated for their antitumor properties. These compounds showed potential as antitumor agents, indicating their relevance in cancer research (Hamama et al., 2013).

Antimicrobial Agents

  • The compound and its derivatives have been studied for their antimicrobial properties, showing potential as antimicrobial agents in pharmaceutical applications (Mahmoud M. Abdelall, 2009).

Anticancer Evaluation

  • A study involving microwave-assisted synthesis of derivatives of this compound showed promising anticancer activity. This suggests potential applications in developing novel anticancer drugs (Tiwari et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

properties

IUPAC Name

N-cyclopentyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c1-24-19-8-4-7-15(19)18(21-24)12-25(14-5-2-3-6-14)20(26)13-9-10-16-17(11-13)23-27-22-16/h9-11,14H,2-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXQOSYLKGBAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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